

Application Notes and Protocols for DQP-1105 in Blocking GluN2D Receptors

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Compound of Interest

Compound Name: DQP1105

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Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit.[1][2][3][4] It also exhibits high potency for GluN2C-containing receptors.[1][2][4] This selectivity, with over 50-fold preference for GluN2D/C over GluN2A and GluN2B subunits, makes DQP-1105 a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2D-containing NMDA receptors.[2][3][5] These application notes provide detailed protocols for utilizing DQP-1105 to block GluN2D receptors in various experimental paradigms.

Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][6] Its action is voltage-independent.[1][2] A key feature of DQP-1105's mechanism is its glutamate-dependence; its affinity for the receptor increases upon glutamate binding.[1][7] This results in a time-dependent inhibition, where co-application with glutamate leads to a gradual relaxation to a steady-state level of inhibition.[1][7] DQP-1105 is thought to bind to a novel site in the lower lobe of the GluN2 agonist-binding domain, thereby inhibiting a pre-gating step without altering the channel's open time or conductance.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of DQP-1105 across different NMDA receptor subtypes and other related receptors, as determined in various expression systems.

Receptor Subtype	Expression System	IC50 (μM)	Reference
GluN1/GluN2D	Xenopus oocytes	2.7	[1][2][4][5]
HEK cells (electrophysiology)	3.2	[2]	
HEK cells (Ca ²⁺ flux)	Not explicitly stated, but potent	[8]	
GluN1/GluN2C	Xenopus oocytes	7.0 - 8.5	[1][4][5]
GluN1/GluN2A	Xenopus oocytes	>200 (e.g., 206)	[2][5][8]
HEK cells (electrophysiology)	~12	[2]	
GluN1/GluN2B	Xenopus oocytes	>100 (e.g., 121)	[5]
HEK cells (electrophysiology)	Negligible inhibition	[2]	
GluA1 (AMPA)	Xenopus oocytes	198	[5]
GluK2 (Kainate)	Xenopus oocytes	153	[5]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Heterologous Expression Systems

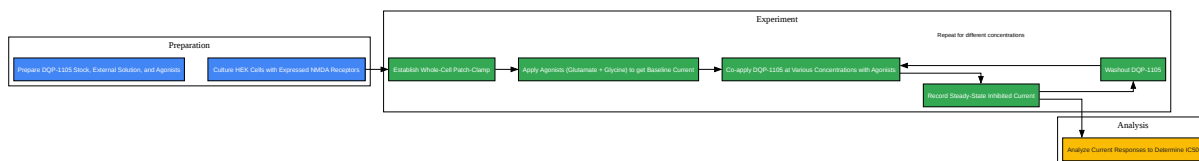
This protocol is designed for studying the effect of DQP-1105 on NMDA receptors expressed in non-neuronal cells like Xenopus oocytes or HEK cells.

1. Reagent Preparation:

- DQP-1105 Stock Solution: Prepare a 100 mM stock solution of DQP-1105 in dimethyl sulfoxide (DMSO).^{[5][9]} Store at -20°C.^[5]
- External Solution: Prepare an appropriate external recording solution for the cell type being used. For *Xenopus* oocytes, a standard solution is Barth's solution.^[2] For HEK cells, a typical extracellular solution contains (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl₂, and 10 glucose, with pH adjusted to 7.4.
- Agonist Solutions: Prepare stock solutions of glutamate and glycine (or D-serine) in water. Final concentrations will depend on the experiment, but 100 μM of each is often used to elicit maximal responses.^[2]

2. Experimental Procedure (Whole-Cell Patch-Clamp in HEK cells):

- Culture HEK cells expressing the desired GluN1/GluN2 receptor subunit combinations.
- Establish a whole-cell patch-clamp recording.
- Perfuse the cell with the external solution containing glutamate and glycine to establish a baseline NMDA receptor-mediated current.
- To determine the IC₅₀, co-apply various concentrations of DQP-1105 (e.g., 0.3–30 μM) with the agonists.^[2]
- Allow the current to reach a steady-state level of inhibition. The onset of inhibition will be time-dependent.^[6]
- Wash out DQP-1105 with the agonist-containing solution to observe the reversal of inhibition.
- Record and analyze the current responses to determine the extent of inhibition at each DQP-1105 concentration.



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Fig. 1: Experimental workflow for in vitro electrophysiology.

Protocol 2: In Vivo Administration for Blocking GluN2D Receptors in Mice

This protocol is adapted from studies investigating the role of GluN2D receptors in neuronal development and epilepsy models.

1. Reagent Preparation:

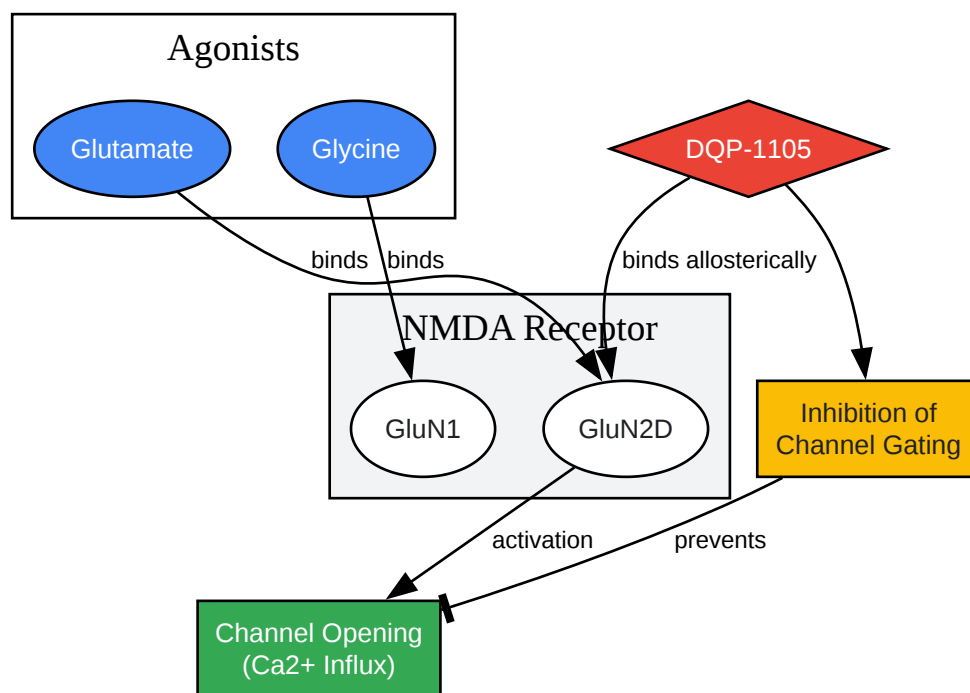
- DQP-1105 Stock Solution: Prepare a 100 mM stock solution in DMSO.[9]
- Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.[9]
- DQP-1105 Injection Solution: Dilute the DQP-1105 stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[9] Warm and sonicate the solution before injection.[9]

2. Administration:

- Administer DQP-1105 via intraperitoneal (IP) injection.
- A commonly used dose is 28 mg/kg.[1][9]
- The injection volume is typically 10 µl/g of body weight.[9]
- The frequency and duration of administration will depend on the specific experimental design (e.g., daily injections for several days).[9]

Signaling Pathway Diagram

The following diagram illustrates the activation of an NMDA receptor and the inhibitory action of DQP-1105.



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Fig. 2: NMDA receptor activation and inhibition by DQP-1105.

Concluding Remarks

DQP-1105 is a crucial tool for dissecting the roles of GluN2D-containing NMDA receptors. The provided protocols and data serve as a guide for researchers to effectively utilize this selective

antagonist in their studies. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

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References

- 1. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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